Cas no 1334149-13-1 (2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride)

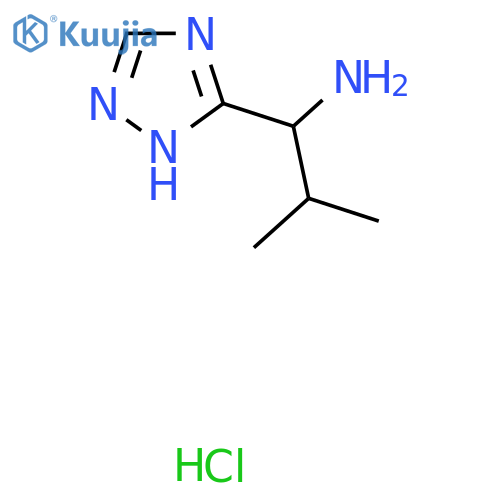

1334149-13-1 structure

商品名:2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

CAS番号:1334149-13-1

MF:C6H13ClN4

メガワット:176.647219419479

CID:5050654

2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

- 2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride

- 2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

-

- インチ: 1S/C6H12N4.ClH/c1-4(2)5(7)6-8-3-9-10-6;/h3-5H,7H2,1-2H3,(H,8,9,10);1H

- InChIKey: HMMIPEUHHYOOSS-UHFFFAOYSA-N

- ほほえんだ: Cl.NC(C1=NC=NN1)C(C)C

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 104

- トポロジー分子極性表面積: 67.6

2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-82763-5.0g |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 5.0g |

$2940.0 | 2023-02-12 | |

| Enamine | EN300-82763-10.0g |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 10.0g |

$4360.0 | 2023-02-12 | |

| TRC | M325078-10mg |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-82763-0.5g |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 0.5g |

$791.0 | 2023-02-12 | |

| 1PlusChem | 1P01AKMJ-500mg |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 500mg |

$1040.00 | 2023-12-22 | |

| 1PlusChem | 1P01AKMJ-2.5g |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 2.5g |

$2519.00 | 2023-12-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2013490-1g |

2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 1g |

¥5214.00 | 2024-08-09 | |

| Enamine | EN300-82763-0.05g |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 0.05g |

$235.0 | 2023-02-12 | |

| Enamine | EN300-82763-1.0g |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 1.0g |

$1014.0 | 2023-02-12 | |

| Enamine | EN300-82763-0.1g |

2-methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride |

1334149-13-1 | 95% | 0.1g |

$352.0 | 2023-02-12 |

2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1334149-13-1 (2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬